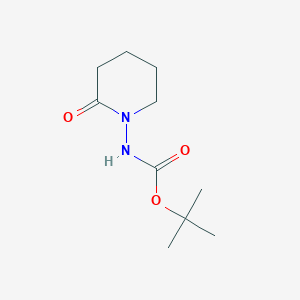
tert-Butyl (2-oxopiperidin-1-yl)carbamate
Cat. No. B8798285
Key on ui cas rn:
1123192-34-6
M. Wt: 214.26 g/mol
InChI Key: DENDVUHBILWVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07935815B2
Procedure details


tert-Butyl (2-oxopiperidin-1-yl)carbamate (129 mg) was dissolved in a solution of 4 N hydrogen chloride in dioxane (2 ml), and the reaction solution was stirred at room temperature for one hour. The reaction solution was concentrated under reduced pressure to obtain 92 mg of the title compound. The property values of the compound are as follows.



Name
Identifiers


|
REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:7][CH2:6][CH2:5][CH2:4][N:3]1[NH:8]C(=O)OC(C)(C)C.[ClH:16]>O1CCOCC1>[ClH:16].[NH2:8][N:3]1[CH2:4][CH2:5][CH2:6][CH2:7][C:2]1=[O:1] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
129 mg
|
|
Type
|
reactant
|
|
Smiles
|
O=C1N(CCCC1)NC(OC(C)(C)C)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction solution was stirred at room temperature for one hour
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction solution was concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.NN1C(CCCC1)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 92 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
